Product packaging for 2,2-Dimethylcyclopropanecarboxamide(Cat. No.:CAS No. 1759-55-3)

2,2-Dimethylcyclopropanecarboxamide

Cat. No.: B158928
CAS No.: 1759-55-3
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-UHFFFAOYSA-N
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Description

Overview of 2,2-Dimethylcyclopropanecarboxamide as a Cyclopropanecarboxamide Derivative

This compound is an organic compound featuring a cyclopropane (B1198618) ring substituted with two methyl groups and a carboxamide functional group. cymitquimica.com The strained three-membered ring of the cyclopropane moiety is a key determinant of its chemical behavior, rendering it highly reactive under specific conditions. cymitquimica.commenafn.com The presence of the amide group allows for hydrogen bonding, which influences its physical properties like boiling and melting points. cymitquimica.com

This compound is part of the broader class of cyclopropanecarboxamides, which are characterized by the presence of a cyclopropane ring attached to a carboxamide group. These derivatives are of considerable interest due to their unique structural and electronic properties, which often translate into significant biological activity. acs.orgchemimpex.com The rigid cyclopropane scaffold can act as a conformational constraint in larger molecules, a feature that is highly sought after in drug design.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name 2,2-dimethylcyclopropane-1-carboxamide
CAS Number 1759-55-3
Appearance Colorless to pale yellow solid
Solubility Soluble in organic solvents
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Topological Polar Surface Area 43.1 Ų
Data sourced from PubChem CID 574717 nih.gov

Significance of this compound in Organic and Medicinal Chemistry

The importance of this compound in organic and medicinal chemistry is multifaceted. In organic synthesis, it serves as a versatile building block for the construction of more complex molecular architectures. cymitquimica.com The strained cyclopropane ring can undergo ring-opening reactions, providing access to a variety of acyclic structures. Furthermore, the amide functionality can be readily transformed into other functional groups, enhancing its synthetic utility.

In medicinal chemistry, the incorporation of the 2,2-dimethylcyclopropane motif into drug candidates is a well-established strategy to modulate their pharmacological properties. The cyclopropane ring can act as a bioisostere for other groups, such as a gem-dimethyl or isopropyl group, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects. acs.org

A particularly significant application of the chiral form, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, is as a key intermediate in the synthesis of Cilastatin (B194054). researchgate.netchemicalbook.com Cilastatin is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys. researchgate.net This application underscores the critical role of this compound in the pharmaceutical industry. chemimpex.com Research has also explored its use in the development of analgesics and anti-inflammatory drugs. chemimpex.com

Historical Context of Cyclopropane Chemistry and Amide Synthesis

The study of cyclopropane and its derivatives has a rich history. Cyclopropane itself was first synthesized in 1881 by August Freund. wikipedia.org Early research focused on its unique bonding and high reactivity due to significant ring strain. menafn.comwikipedia.org It wasn't until 1929 that its anesthetic properties were discovered, leading to its clinical use for several decades. wikipedia.orgwoodlibrarymuseum.org Over the years, the focus of cyclopropane chemistry has shifted towards its application in organic synthesis, where the strained ring serves as a versatile reactive handle. menafn.comacs.org

The synthesis of amides, the other key functional group in this compound, also has a long and storied history. The amide bond is fundamental to the structure of peptides and proteins, making its formation a cornerstone of organic and biological chemistry. researchgate.netwikipedia.org Early methods for amide synthesis often required harsh conditions. researchgate.net A significant breakthrough came with the development of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which allow for the formation of amide bonds under mild conditions. masterorganicchemistry.com Modern amide synthesis continues to evolve, with a focus on developing more efficient, atom-economical, and environmentally friendly methods. researchgate.netacs.org

Research Gaps and Future Directions in this compound Studies

Despite the established importance of this compound, particularly its chiral forms, there remain areas for further investigation. One key area is the development of more efficient and stereoselective synthetic routes to this compound and its derivatives. While methods exist, improvements in yield, cost-effectiveness, and environmental impact are always desirable. researchgate.net

Future research is also likely to focus on expanding the applications of this compound in medicinal chemistry. Its utility as a building block for Cilastatin is well-documented, but its potential in the design of other therapeutic agents is an area ripe for exploration. chemimpex.comresearchgate.net The unique conformational constraints and metabolic stability conferred by the dimethylcyclopropane moiety could be leveraged in the development of novel drugs for a wide range of diseases.

Furthermore, a deeper understanding of the structure-activity relationships of compounds containing the 2,2-dimethylcyclopropane unit is needed. Systematic studies to elucidate how this motif influences biological activity could guide the rational design of future drug candidates. The continued exploration of the chemical reactivity of this compound may also uncover novel transformations and synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B158928 2,2-Dimethylcyclopropanecarboxamide CAS No. 1759-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868383
Record name 2,2-Dimethylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Stereochemistry and Chiral Considerations of 2,2 Dimethylcyclopropanecarboxamide

Enantiomeric Forms of 2,2-Dimethylcyclopropanecarboxamide

This compound exists as a pair of enantiomers, distinguished by their opposite configuration at the C1 carbon and their effect on plane-polarized light.

The (S)-enantiomer, designated as (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, is a white to off-white crystalline powder. sigmaaldrich.com It is dextrorotatory, meaning it rotates plane-polarized light in a positive direction. This enantiomer is of particular industrial importance as a key chiral intermediate in the synthesis of Cilastatin (B194054), a dehydropeptidase-I inhibitor. researchgate.net

Table 1: Physicochemical Properties of this compound Enantiomers

Property (S)-(+)-2,2-Dimethylcyclopropanecarboxamide (R)-(-)-2,2-Dimethylcyclopropanecarboxamide Racemic this compound
CAS Number 75885-58-4 sigmaaldrich.com 106462-18-4 sigmaaldrich.com 1759-55-3 scbt.com
Molecular Formula C₆H₁₁NO sigmaaldrich.com C₆H₁₁NO sigmaaldrich.com C₆H₁₁NO nih.gov
Molecular Weight 113.16 g/mol sigmaaldrich.com 113.16 g/mol sigmaaldrich.com 113.16 g/mol nih.gov
Melting Point 135-137 °C sigmaaldrich.com 135-139 °C sigmaaldrich.com Not specified
Optical Activity [α]20/D +82°, c=1 in methanol (B129727) sigmaaldrich.com Not specified Not applicable
Appearance Solid sigmaaldrich.com Solid sigmaaldrich.com Not specified

Importance of Stereoselectivity in Synthesis and Applications

Stereoselectivity, the preferential formation of one stereoisomer over another, is paramount in the synthesis of this compound for pharmaceutical applications. The biological activity of many chiral drugs is highly dependent on their stereochemistry, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. rsc.org

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For this compound, both classical and enzymatic methods have been employed to obtain the enantiomerically pure forms.

A common method for resolving racemates involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.org

While this method can be applied to chiral amides, it is well-documented for the precursor, racemic 2,2-dimethylcyclopropane carboxylic acid. In one approach, the racemic acid is converted to its acid chloride and then reacted with a chiral resolving agent, such as L-carnitine oxalate. researchgate.net This reaction forms a mixture of diastereomeric salts. Due to their different solubilities, these diastereomers can be separated by fractional crystallization. After separation, the desired diastereomer is hydrolyzed to yield the enantiomerically pure (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, which can then be converted to (S)-(+)-2,2-dimethylcyclopropanecarboxamide. researchgate.net

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes that preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For the production of (S)-(+)-2,2-dimethylcyclopropanecarboxamide, enzymatic kinetic resolution of the racemic amide has been successfully demonstrated. Specific microorganisms have been identified that possess amidases capable of selectively hydrolyzing the (R)-(-)-enantiomer of this compound into (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid. google.com This leaves the desired (S)-(+)-2,2-dimethylcyclopropanecarboxamide unreacted and thus separated from the (R)-enantiomer.

Furthermore, an industrial bioprocess has been developed that starts from racemic 2,2-dimethylcyclopropanecarbonitrile. researchgate.net This one-pot, two-step process uses a nitrile hydratase to convert the nitrile to the corresponding racemic amide, followed by an amidase that selectively hydrolyzes the (R)-amide to the (R)-carboxylic acid. This results in the accumulation of (S)-2,2-dimethylcyclopropanecarboxamide with high enantiomeric excess. researchgate.net Another approach involves the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate using lipases, such as Novozyme 435, to produce (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, which is then converted to the target amide. researchgate.netresearchgate.net

Chiral Chromatography

Chiral chromatography is a fundamental technique for the separation and analysis of the enantiomers of this compound. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com

A specific method for the enantioseparation of this compound and its corresponding acid has been developed using gas chromatography (GC). nih.gov This method employs a gamma-cyclodextrin-based chiral column, BGB-175, for the separation of the four enantiomers (the two enantiomers of the amide and the two of the acid). nih.gov The resolution of the enantiomers was shown to be influenced by the column flow rate and temperature. nih.gov This GC method proved to be effective for monitoring the bioconversion process of this compound, demonstrating good linearity, repeatability, and precision. nih.gov

The principles of chiral recognition in chromatography rely on the formation of transient diastereomeric complexes between the chiral analyte and the chiral stationary phase. youtube.com For effective separation, there must be at least a three-point interaction between the analyte and the CSP. youtube.com

Enantiomeric Excess (ee) Determination and Optimization

The determination of the enantiomeric excess (ee) is a critical step in the development of stereoselective syntheses and resolutions. The enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers.

For this compound, the enantiomeric excess is typically determined using chiral chromatography, as described in the previous section. nih.gov The area of the chromatographic peak for each enantiomer is proportional to its concentration in the sample, allowing for the calculation of the ee.

Beyond chromatographic methods, other techniques such as ultraviolet-circular dichroism (UV-CD) and high-performance liquid chromatography-circular dichroism (HPLC-CD) can be employed for the determination of enantiomeric excess. nih.gov These methods are based on the differential interaction of the enantiomers with polarized light.

Optimization of the enantiomeric excess in the biocatalytic resolution of this compound has been achieved by manipulating reaction conditions. As mentioned earlier, in the amidase-catalyzed hydrolysis using Brevibacterium epidermidis, the enantioselectivity was significantly enhanced by lowering the reaction temperature. nih.gov This demonstrates that temperature is a key parameter for optimizing the ee in this biocatalytic system. The optimization of factors such as pH, substrate concentration, and biocatalyst loading are also crucial for maximizing both the yield and the enantiomeric excess of the desired product. nih.gov

Iii. Synthetic Methodologies for 2,2 Dimethylcyclopropanecarboxamide

Asymmetric Synthesis Approaches

Asymmetric synthesis provides routes to enantiomerically enriched cyclopropane (B1198618) derivatives by employing chiral catalysts or starting materials to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Cyclopropanation

The formation of the cyclopropane ring is a critical step that can be controlled using chiral transition metal catalysts. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as highly effective catalysts for asymmetric cyclopropanation. nih.gov These metalloradical catalysts can activate diazo compounds to facilitate the cyclopropanation of a wide range of alkenes with high yields and excellent levels of diastereoselectivity and enantioselectivity. nih.gov For instance, a Co(II)-based system supported by a bridged D2-symmetric chiral amidoporphyrin ligand has been shown to efficiently activate α-heteroaryldiazomethanes for the asymmetric cyclopropanation of various alkenes. nih.gov

Novel chiral Robson-type macrocyclic complexes involving metals like manganese and cobalt also serve as catalysts for asymmetric cyclopropanation. Dinuclear Co(II) and Co(III) complexes, in particular, have demonstrated the ability to catalyze the asymmetric cyclopropanation of styrene with diazoacetate, achieving high enantioselectivity.

The choice of catalyst and reaction conditions plays a crucial role in the success of these transformations, influencing both the yield and the stereochemical purity of the resulting cyclopropane derivatives.

Chiral Starting Material-Based Synthesis

An alternative to using chiral catalysts is to incorporate chirality from the beginning of the synthetic sequence using either chiral starting materials or chiral auxiliaries.

One notable example involves the asymmetric cyclopropanation of 2-methylpropene with a chiral iron carbene complex. This reaction, followed by ozonolysis, yields S-(+)-2,2-dimethylcyclopropanecarboxylic acid with up to 92% enantiomeric excess (ee). researchgate.net The carboxylic acid can then be readily converted to the corresponding carboxamide.

Another sophisticated strategy employs a temporary stereocenter to direct the synthesis. This method involves a three-step sequence: an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction. nih.gov A chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first used to perform a diastereoselective aldol reaction with an α,β-unsaturated aldehyde. nih.gov The hydroxyl group of the resulting aldol product then directs the cyclopropanation of the alkene, establishing the stereochemistry of the cyclopropane ring. nih.gov Finally, a retro-aldol cleavage removes the chiral auxiliary and the temporary stereocenter, yielding the enantiopure cyclopropane-carboxaldehyde, a direct precursor to the target amide, with an ee of over 95%. nih.gov

Table 1: Comparison of Asymmetric Synthesis Approaches

Approach Method Key Reagent/Catalyst Product Enantiomeric Excess (ee)
Chiral Catalyst Asymmetric Cyclopropanation Chiral Iron Carbene Complex S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid Up to 92% researchgate.net
Chiral Auxiliary Aldol/Cyclopropanation/Retro-Aldol (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one Chiral Cyclopropane-carboxaldehydes >95% nih.gov

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity.

Enzymatic Hydrolysis of Precursors

Enzymatic kinetic resolution via hydrolysis is a widely used biocatalytic method. In this approach, an enzyme selectively hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the isolation of the hydrolyzed product in an optically pure form.

The enantioselective hydrolysis of racemic 2,2-dimethylcyclopropanecarbonitrile is a highly effective route to chiral 2,2-dimethylcyclopropanecarboxamide. This biotransformation is typically achieved using a two-enzyme system consisting of a nitrile hydratase (NHase) and an amidase, often found in microorganisms of the Rhodococcus genus. researchgate.netnih.gov

The process occurs in a one-pot, two-step manner:

Nitrile Hydration : The nitrile hydratase first converts the racemic nitrile into the corresponding racemic this compound. google.com

Enantioselective Amide Hydrolysis : An R-stereoselective amidase then selectively hydrolyzes the (R)-enantiomer of the carboxamide to (R)-2,2-dimethylcyclopropanecarboxylic acid, leaving the desired (S)-2,2-dimethylcyclopropanecarboxamide unreacted and in high enantiomeric purity. google.com

Another important biocatalytic route involves the kinetic resolution of racemic 2,2-dimethylcyclopropanecarboxylic esters through enantioselective hydrolysis catalyzed by lipases or esterases. researchgate.net This method yields the optically active carboxylic acid, which is a direct precursor to the target amide.

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozyme 435), have shown good activity and enantioselectivity for this reaction. researchgate.net In one study, the enantioselective resolution of ethyl 2,2-dimethylcyclopropanecarboxylate using Novozyme 435 produced (S)-2,2-dimethylcyclopropanecarboxylic acid with a 45.6% yield and an impressive 99.2% ee. researchgate.net

Esterases from Rhodococcus species have also been employed for this transformation. For instance, chloroperoxidase isolated from Rhodococcus sp. ECU1013 has been used for the enantioselective hydrolysis of (R,S)-2,2-dimethylcyclopropane-1-carboxylate to yield the S-enantiomer of the corresponding carboxylic acid. researchgate.net

Table 2: Overview of Biocatalytic Synthesis Routes

Precursor Enzyme System Key Enzyme(s) Microorganism Example Product Yield Enantiomeric Excess (ee)
(±)-2,2-Dimethylcyclopropanecarbonitrile Nitrile Hydratase / Amidase NHase, R-selective amidase Rhodococcus sp. researchgate.net (S)-2,2-Dimethylcyclopropanecarboxamide 47% researchgate.net 99.6% researchgate.net
(±)-Ethyl 2,2-Dimethylcyclopropanecarboxylate Lipase Candida antarctica lipase B N/A (Isolated Enzyme) (S)-2,2-Dimethylcyclopropanecarboxylic Acid 45.6% researchgate.net 99.2% researchgate.net
(±)-2,2-Dimethylcyclopropane-1-carboxylate Esterase Chloroperoxidase Rhodococcus sp. ECU1013 (S)-2,2-Dimethylcyclopropanecarboxylic Acid N/A N/A
From Racemic this compound

The enzymatic resolution of racemic this compound is a highly effective method for obtaining the desired enantiomer, typically the (S)-(+)-form, which is a key intermediate for pharmaceuticals like Cilastatin (B194054). This process relies on the enantioselective hydrolysis capabilities of certain microbial amidases. These enzymes selectively hydrolyze one enantiomer of the racemic amide into its corresponding carboxylic acid, leaving the desired, unreacted amide enantiomer in high enantiomeric excess.

Microorganisms such as Rhodococcus sp. and Comamonas acidovorans have been identified as effective biocatalysts for this resolution. researchgate.net For instance, microbial cells of Rhodococcus sp. AJ270 have demonstrated the ability to enantioselectively hydrolyze racemic this compound. researchgate.net Similarly, amidases from Comamonas acidovorans have been cloned and overexpressed in hosts like Escherichia coli to create recombinant biocatalysts for the preparation of (S)-(+)-2,2-dimethylcyclopropanecarboxamide. google.com This biocatalytic approach offers a significant advantage over chemical resolution methods by avoiding harsh reaction conditions, expensive chiral reagents, and significant environmental pollution. google.com

The general principle of this kinetic resolution can be summarized as follows: (±)-2,2-Dimethylcyclopropanecarboxamide + H₂O --(R-selective amidase)--> (R)-2,2-Dimethylcyclopropanecarboxylic acid + (S)-2,2-Dimethylcyclopropanecarboxamide.

The unreacted (S)-amide can then be separated from the (R)-acid. The by-product, (R)-2,2-dimethylcyclopropanecarboxylic acid, can potentially be recycled, further improving the process's efficiency. researchgate.net

Table 1: Examples of Biocatalysts in the Resolution of Racemic this compound

Biocatalyst (Source)Enzyme TypeSelectivityProduct
Rhodococcus sp. AJ270AmidaseEnantioselectiveOptically active amide and acid
Comamonas acidovorans A18Amidase (Recombinant)R-stereoselective(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
Delftia tsuruhatensis CCTCC No. M205115AmidaseSelective hydrolysis(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
This table provides a summary of various microbial sources used for the enzymatic resolution of racemic this compound.

Nitrilase Engineering for Enantioselectivity

An alternative and innovative biocatalytic route involves the direct, enantioselective synthesis from a nitrile precursor, 2,2-dimethylcyclopropanecarbonitrile. While nitrile hydratases are typically used for converting nitriles to amides, they often suffer from a narrow substrate spectrum and poor enantioselectivity. researchgate.netnih.gov To overcome this, researchers have focused on engineering nitrilases, which typically hydrolyze nitriles directly to carboxylic acids, to function as highly enantioselective "nitrile hydratase-like" enzymes. researchgate.netnih.gov

A notable success in this area is the engineering of a nitrilase from Burkholderia xenovorans (BaNIT). researchgate.netnih.gov Through strategic mutations targeting reaction specificity and key interface structures, the enzyme's function was switched from hydrolysis to enantioselective hydration. researchgate.netnih.gov The engineered mutant exhibited a dramatic shift in its catalytic activity, favoring the production of the amide over the carboxylic acid. researchgate.netnih.gov

This engineered biocatalyst demonstrated a remarkable improvement in both activity and enantioselectivity for the conversion of 2,2-dimethylcyclopropanecarbonitrile. researchgate.netnih.gov This approach represents a significant advancement, providing a direct and highly efficient pathway to chiral 2,2-dimethylcyclopropanecarboxamides. researchgate.netnih.gov

Table 2: Performance Enhancement of Engineered Nitrilase BaNIT

EnzymeAmide Proportion (%)Enantiomeric Ratio (E)
Wild-Type BaNIT11.2%10.8
Engineered BaNIT Mutant98.8%291
Comparison of the wild-type nitrilase and the engineered mutant in the synthesis of chiral this compound from its corresponding nitrile. nih.gov

Chemical Synthesis Pathways

Alongside biocatalytic methods, several chemical synthesis routes have been established for producing this compound.

Acid Chloride Aminolysis Route

A common and straightforward chemical method for preparing amides is through the aminolysis of an acid chloride. libretexts.org This two-step process begins with the conversion of 2,2-dimethylcyclopropanecarboxylic acid to its more reactive acid chloride derivative, 2,2-dimethylcyclopropanoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orggoogle.com

The resulting acid chloride is then reacted with ammonia (ammonolysis) to produce this compound. google.com Because the reaction generates hydrochloric acid (HCl) as a byproduct, at least two equivalents of the amine (in this case, ammonia) are required: one to act as the nucleophile and the second to neutralize the HCl formed. libretexts.orgyoutube.com

The reaction can be summarized as:

Chlorination: 2,2-dimethylcyclopropanecarboxylic acid + SOCl₂ → 2,2-dimethylcyclopropanoyl chloride + SO₂ + HCl

Aminolysis: 2,2-dimethylcyclopropanoyl chloride + 2NH₃ → this compound + NH₄Cl

This route is widely used, especially when starting from the corresponding carboxylic acid. google.com

Synthesis via Glycine Ethyl Ester Hydrochloride

A multi-step synthesis for producing the chiral S-(+)-enantiomer has been developed starting from the readily available raw material, glycine ethyl ester hydrochloride. google.com This pathway involves a sequence of reactions to construct the cyclopropane ring and subsequently form the amide.

The key steps in this synthesis are:

Diazotization: Glycine ethyl ester hydrochloride is treated with a nitrite source, such as sodium nitrite, to form an ethyl diazoacetate intermediate. google.com

Cyclopropanation: The diazo intermediate reacts with isobutylene in the presence of a catalyst to form the cyclopropane ring structure, yielding ethyl 2,2-dimethylcyclopropanecarboxylate. google.com

Hydrolysis: The resulting ester is hydrolyzed to racemic 2,2-dimethylcyclopropanecarboxylic acid. google.com

Acylation: The carboxylic acid is converted to its acid chloride. google.com

Resolution: The racemic mixture is resolved to isolate the desired S-(+)-enantiomer.

Ammonolysis: The resolved acid chloride is then subjected to ammonolysis to yield the final product, S-(+)-2,2-dimethylcyclopropanecarboxamide. google.com

Other Established Chemical Routes

While the acid chloride route is prevalent, other chemical strategies exist. One important industrial approach is the chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid. researchgate.net This involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts. researchgate.net These salts, having different physical properties, can be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid is recovered and then converted to the amide, typically via the acid chloride aminolysis route described previously. researchgate.net

Process Optimization in this compound Synthesis

For any synthesis to be viable on an industrial scale, process optimization is crucial. The goal is to improve efficiency, reduce costs, enhance safety, and minimize environmental impact. o2h.com

In the synthesis of this compound, optimization efforts focus on several key areas:

Reaction Conditions: For the synthesis starting from glycine ethyl ester hydrochloride, parameters such as reaction time and temperature are optimized to be moderate and efficient. google.com For instance, the acylation step using thionyl chloride is performed under reflux conditions to ensure complete conversion. google.com

Process Simplicity: A key advantage of the glycine ethyl ester hydrochloride route is its relatively simple process and moderate reaction conditions. google.com

Biocatalyst Development: In biocatalytic routes, optimization involves enhancing the performance of the enzyme. This includes increasing the volumetric enzyme activities through improved fermentation processes and developing robust one-pot, two-step biotransformations that combine multiple enzymatic reactions, such as using a nitrile hydratase and an amidase in a single process. researchgate.net

Downstream Processing: Efficiently isolating the final product is also a target for optimization. This can involve developing novel purification methods, such as using macroporous resin adsorption chromatography to separate the product from by-products and unreacted starting materials. researchgate.net

By-product Recycling: To improve atom economy and reduce waste, methods for recycling by-products are developed. For example, the undesired (R)-2,2-dimethylcyclopropanecarboxylic acid generated during enzymatic resolution can be isolated and potentially racemized for reuse, increasing the total yield of the desired (S)-product. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
(R)-2,2-Dimethylcyclopropanecarboxylic acid
2,2-Dimethylcyclopropanecarbonitrile
2,2-Dimethylcyclopropanecarboxylic acid
2,2-Dimethylcyclopropanoyl chloride
Thionyl chloride
Phosphorus tribromide
Ammonia
Glycine ethyl ester hydrochloride
Sodium nitrite
Ethyl diazoacetate
Isobutylene
Ethyl 2,2-dimethylcyclopropanecarboxylate
Cilastatin

Reaction Conditions (Temperature, pH, Solvents)

The conditions under which the synthesis is performed are crucial for directing the reaction towards the desired product and minimizing side reactions. Temperature, the choice of solvent, and pH (in relevant contexts) are primary considerations.

Temperature: The conversion of 2,2-dimethylcyclopropanecarboxylic acid to its acyl chloride using a chlorinating agent like thionyl chloride is typically conducted under reflux. google.com The specific temperature is dictated by the boiling point of the solvent used. For instance, when dichloromethane (B109758) is used as the solvent, the reaction is maintained at its reflux temperature of approximately 40°C. google.com If trichloromethane (chloroform) is the solvent, a higher reflux temperature of around 62°C is employed. google.com The subsequent amidation step, where the acyl chloride reacts with an amine source, is generally managed at lower temperatures, often below 23°C, to control the exothermic nature of the reaction. orgsyn.org

Solvents: The selection of a solvent is critical for both the acylation and amidation stages. Aprotic solvents are standard for preparing the acyl chloride to prevent unwanted reactions with the chlorinating agent. fishersci.co.uk

For Acylation: Dichloromethane (methylene chloride) and trichloromethane (chloroform) are documented solvents for the formation of 2,2-dimethylcyclopropanecarbonyl chloride. google.com These solvents are effective at dissolving the starting carboxylic acid and are compatible with thionyl chloride.

For Amidation: Dichloromethane is also a suitable solvent for the reaction of the acyl chloride with an amine. orgsyn.org Generally, efforts in modern chemistry aim to replace chlorinated solvents with more environmentally benign alternatives like ethyl acetate or 2-methyltetrahydrofuran where possible. ucl.ac.uk The solubility of the final product, this compound, has been studied in various solvents including toluene, dichloromethane, trichloromethane, and ethyl acetate, which provides options for reaction and purification steps like crystallization. researchgate.net

pH: In the context of the acyl chloride pathway, the reaction is conducted under anhydrous, non-aqueous conditions, making pH an irrelevant parameter. A base, such as pyridine or a tertiary amine, is often added during the amidation step to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. fishersci.co.uk

Table 1: Reaction Conditions for Acyl Chloride Formation
ParameterConditionSolventSource
Temperature40°C (Reflux)Dichloromethane google.com
Temperature62°C (Reflux)Trichloromethane google.com
Duration2 - 5 hoursDichloromethane / Trichloromethane google.com

Reagent Selection and Stoichiometry

The choice of reagents and their relative molar quantities are fundamental to the success of the synthesis, directly impacting reaction efficiency and yield.

Acylation Step: To activate the carboxylic acid, a chlorinating agent is required.

Reagent: Thionyl chloride (SOCl₂) is a commonly used reagent for converting 2,2-dimethylcyclopropanecarboxylic acid into 2,2-dimethylcyclopropanecarbonyl chloride. google.com Oxalyl chloride is another effective, albeit often more expensive, alternative. fishersci.co.uk

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the conversion to the acyl chloride. google.com

Stoichiometry: A slight molar excess of thionyl chloride relative to the carboxylic acid is generally used to ensure complete conversion. For example, reacting approximately 1.0 mole of 2,2-dimethylcyclopropanecarboxylic acid with 1.0 to 1.1 moles of thionyl chloride has been reported. google.com The amount of DMF catalyst is minimal, often less than 1% by weight compared to the carboxylic acid. google.com

Ammonolysis Step: The final step is the conversion of the acyl chloride to the primary amide.

Reagent: This transformation is achieved through ammonolysis, which involves reacting the 2,2-dimethylcyclopropanecarbonyl chloride with an ammonia source. google.com

Table 2: Reagent Stoichiometry Examples for Acylation
2,2-Dimethylcyclopropanecarboxylic AcidThionyl Chloride (SOCl₂)DMF (Catalyst)Molar Ratio (Acid:SOCl₂) (approx.)Source
114 g120 g0.37 g1 : 1.01 google.com
114 g131 g1.46 g1 : 1.10 google.com
30 g33 g0.3 g1 : 1.05 google.com

Yield and Purity Enhancement

Maximizing the yield of a high-purity product is the ultimate goal of any synthetic procedure. Several strategies are employed throughout the synthesis of this compound to achieve this.

Yield Enhancement:

Driving Equilibrium: In the amidation of the acyl chloride, the use of a base to scavenge the HCl byproduct is crucial. This neutralization prevents the protonation of the ammonia source, ensuring it remains a competent nucleophile, and drives the reaction toward completion. fishersci.co.uk

Anhydrous Conditions: The formation of the acyl chloride must be carried out under strictly anhydrous conditions, as reagents like thionyl chloride react readily with water. The presence of moisture would consume the reagent and reduce the yield of the desired acyl chloride.

Catalytic Methods: While the acyl chloride route is common, direct catalytic amidation of carboxylic acids is an area of active research. catalyticamidation.info These methods, which often require the removal of water as a byproduct via molecular sieves or azeotropic distillation, represent a more atom-economical approach that can lead to high yields. mdpi.com

Purity Enhancement:

Purification of Intermediates: The intermediate, 2,2-dimethylcyclopropanecarbonyl chloride, can be purified by distillation to remove excess thionyl chloride and any side products before its use in the subsequent amidation step. prepchem.com

Final Product Purification: Recrystallization is a primary technique for purifying the final this compound product. The choice of an appropriate solvent system, guided by solubility data, is key to effectively removing impurities. google.comresearchgate.net For chiral syntheses, diastereomeric recrystallization is a critical step for achieving high optical purity. google.com A reported synthesis of the chiral S-(+)-enantiomer achieved an optical purity (enantiomeric excess) of over 98%, underscoring the effectiveness of purification protocols. google.com

Iv. Reactivity and Mechanistic Studies of 2,2 Dimethylcyclopropanecarboxamide

Reactivity of the Cyclopropane (B1198618) Ring System

The significant angle and torsional strain within the cyclopropane ring of 2,2-dimethylcyclopropanecarboxamide renders it reactive under conditions that would not affect a corresponding acyclic or larger-ring system. This reactivity is primarily manifested in ring-opening and rearrangement reactions.

Ring-Opening Reactions

The carbon-carbon bonds of the cyclopropane ring are significantly weakened by ring strain and possess a higher degree of p-character compared to typical alkanes. This makes them susceptible to cleavage by various reagents and conditions, including thermal activation and acid catalysis.

Thermal Rearrangements: Upon heating, cyclopropane and its derivatives can undergo isomerization reactions. The thermolysis of cyclopropane itself yields propene via a diradical intermediate. thieme-connect.de For substituted cyclopropanes, the reaction pathways can be more complex. For instance, the thermolysis of 2-(2,2-dimethylcyclopropyl)cyclopent-2-enone, a structurally related compound, results in 2-(3-methylbut-2-enylidene)cyclopentanone through a homo nih.govjove.comsigmatropic hydrogen migration. rsc.org While specific studies on the simple thermolysis of this compound are not prevalent, it is plausible that it could undergo analogous rearrangements at high temperatures, potentially leading to unsaturated open-chain amides or other rearranged products. nih.govrsc.org

Acid-Catalyzed Ring-Opening: In the presence of acids, the cyclopropane ring can be protonated, leading to a corner-protonated or edge-protonated species that can be attacked by a nucleophile. This results in the opening of the ring to form an acyclic product. The regioselectivity of the ring-opening is often dictated by the stability of the resulting carbocation intermediate. In the case of this compound, protonation would likely be followed by cleavage of the C1-C2 or C1-C3 bond to form a tertiary carbocation, which is then captured by a nucleophile.

Cycloaddition Reactions

While simple, saturated cyclopropanes are generally not reactive in conventional cycloaddition reactions, activated or derivatized cyclopropanes can participate in such transformations. researchgate.net For instance, cyclopropylamines, which can be formed by the reduction of the corresponding amide, have been shown to undergo [3+2] cycloaddition reactions with olefins under visible-light photoredox catalysis. nih.govchemrxiv.orgrsc.org This process involves the single-electron oxidation of the cyclopropylamine (B47189) to a nitrogen radical cation, which then undergoes homolytic cleavage of the cyclopropane ring to form a 1,3-radical cation intermediate that can be trapped by an olefin. nih.govacs.org Although this reaction does not directly involve this compound, it demonstrates a potential pathway for its corresponding amine derivative to form five-membered ring systems.

Formal [3+4] cycloadditions have also been developed for phosphonate-functionalized vinylcyclopropanes, which react with salicylaldehydes in a palladium-catalyzed cascade reaction to form seven-membered benzoxepin rings. nih.gov These examples highlight that while the direct cycloaddition of this compound is not a typical reaction pathway, its derivatives can be valuable precursors for the construction of larger cyclic frameworks.

Amide Group Transformations

The amide functional group in this compound can undergo several characteristic reactions, including hydrolysis to the corresponding carboxylic acid and various derivatizations.

Hydrolysis Reactions

The hydrolysis of the amide to 2,2-dimethylcyclopropanecarboxylic acid is a fundamental transformation. This reaction can be achieved under acidic or basic conditions, but it is of particular interest in the context of enzymatic and stereoselective reactions. The kinetic resolution of racemic (R,S)-2,2-dimethylcyclopropanecarboxamide via enantioselective hydrolysis is a well-established method for producing the enantiopure (S)-enantiomer, which is a key intermediate in the synthesis of the dehydropeptidase inhibitor, Cilastatin (B194054). oup.com

Several microorganisms have been identified that produce amidases capable of selectively hydrolyzing the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. For example, a strain of Brevibacterium epidermidis (ZJB-07021) has been shown to be an effective biocatalyst for this R-enantioselective hydrolysis. nih.govoup.com The enantioselectivity of this enzymatic reaction is often temperature-dependent, with lower temperatures generally leading to higher enantiomeric excess. nih.gov Similarly, immobilized cells of Delftia tsuruhatensis harboring an R-amidase have been used for the asymmetric hydrolysis of the racemic amide. nih.gov

Enzymatic Kinetic Resolution of (R,S)-2,2-Dimethylcyclopropanecarboxamide
BiocatalystProductYield (%)Enantiomeric Excess (ee, %)ConditionsReference
Amidase from Brevibacterium epidermidis ZJB-07021(S)-2,2-Dimethylcyclopropanecarboxamide41.1>9935°C, 70 min nih.gov
(R)-2,2-Dimethylcyclopropanecarboxylic acid49.969.7
Immobilized Delftia tsuruhatensis CCTCC M 205114(S)-2,2-Dimethylcyclopropanecarboxamide>4997.735°C, 40 min, pH 8.5 nih.gov
(R)-2,2-Dimethylcyclopropanecarboxylic acid49.5>99

Derivatization Reactions

Beyond hydrolysis, the amide group can be transformed into other functional groups. These derivatizations expand the synthetic utility of this compound.

Reduction to Amines: Primary amides can be reduced to the corresponding primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). jove.comucalgary.camasterorganicchemistry.comorgosolver.com This reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced to the amine. ucalgary.cachemistrysteps.com Applying this to this compound would yield (2,2-dimethylcyclopropyl)methanamine.

Dehydration to Nitriles: Primary amides can be dehydrated to form nitriles. This transformation is commonly achieved by heating the amide with a strong dehydrating agent such as phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.comchemguide.co.ukrsc.org The reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). This would convert this compound into 2,2-dimethylcyclopropanecarbonitrile.

Stereochemical Influences on Reactivity

The stereochemistry of the chiral center at the C1 position of the cyclopropane ring significantly influences the reactivity of this compound, particularly in enzyme-catalyzed reactions. As detailed in the hydrolysis section (4.2.1), amidases from various microbial sources exhibit a high degree of enantioselectivity. nih.govnih.gov

These enzymes can differentiate between the (R)- and (S)-enantiomers of the racemic amide, preferentially catalyzing the hydrolysis of one over the other. For example, the amidase from Brevibacterium epidermidis ZJB-07021 specifically acts on (R)-2,2-dimethylcyclopropanecarboxamide. nih.govoup.com This stereochemical preference is the basis for the kinetic resolution of the racemic mixture, allowing for the isolation of (S)-2,2-dimethylcyclopropanecarboxamide with very high enantiopurity. nih.govnih.govresearchgate.net The efficiency of this stereoselective transformation can be quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to distinguish between the two enantiomers. For the amidase from B. epidermidis, the E-value was found to be temperature-dependent, increasing from 12.6 at 45°C to 65.9 at 14°C, indicating a higher degree of stereochemical control at lower temperatures. nih.gov

Effect of Temperature on the Enantioselectivity of Hydrolysis by Amidase from B. epidermidis
Temperature (°C)Enantiomeric Ratio (E-value)Reference
1465.9 nih.gov
3523.0 nih.gov
4512.6 nih.gov

This pronounced influence of stereochemistry on reactivity underscores the importance of the three-dimensional arrangement of atoms in determining the outcome of biochemical transformations.

Reaction Mechanism Elucidation

No specific studies elucidating the reaction mechanisms of this compound have been found in the reviewed scientific literature.

Transition State Analysis

No specific studies performing a transition state analysis on reactions involving this compound have been found in the reviewed scientific literature.

V. Applications of 2,2 Dimethylcyclopropanecarboxamide in Advanced Chemical Synthesis

As a Chiral Building Block in Organic Synthesis

The stereospecificity of (S)-(+)-2,2-dimethylcyclopropanecarboxamide is crucial for its application as a chiral building block, enabling the synthesis of enantiomerically pure target molecules.

The most prominent example of 2,2-dimethylcyclopropanecarboxamide's role in complex organic synthesis is its use as a key intermediate in the production of Cilastatin (B194054). nih.govmdpi.com Cilastatin is a renal dehydropeptidase-I inhibitor, and its synthesis requires a high degree of stereochemical control. The synthesis of Cilastatin sodium involves reacting (S)-2,2-dimethylcyclopropanecarboxamide with a heptenoate derivative, such as (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid alkyl ester, which is then further reacted with cysteine alkyl ester hydrochloride to form the cilastatin dialkyl ester. nih.gov This multi-step synthesis highlights the importance of the cyclopropane (B1198618) carboxamide moiety in constructing the final complex drug molecule.

Furthermore, research into related cyclopropane carboxamide derivatives demonstrates the utility of this structural motif. For instance, diversely substituted 1-phenylcyclopropane carboxamide derivatives have been synthesized and shown to possess a range of pharmacological activities. nih.gov The synthesis of these compounds often involves the cyclopropanation of phenyl acetonitrile (B52724) derivatives followed by hydrolysis and amide coupling, showcasing the versatility of the cyclopropane ring in generating molecular diversity. nih.gov

(S)-(+)-2,2-dimethylcyclopropanecarboxamide is not only a direct building block but also a precursor to other essential chiral intermediates. In the synthesis of Cilastatin, the initial reaction of (S)-2,2-dimethylcyclopropanecarboxamide with 7-chloro-2-oxoheptanoic acid ethyl ester yields a new, more complex chiral intermediate, (Z)-7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester. nih.gov This intermediate is then subjected to further transformations.

The synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxamide itself often starts from racemic 2,2-dimethylcyclopropane carboxylic acid, which is resolved using a chiral auxiliary. nih.gov The resulting enantiomerically pure carboxylic acid is then converted to the corresponding acid chloride, which is a highly reactive intermediate that can be used to synthesize a variety of chiral amides, including this compound, through reaction with ammonia. nih.gov This demonstrates the role of the cyclopropane structure in a cascade of chiral intermediates.

Role in Pharmaceutical Development

The unique structural features of this compound have made it a compound of interest in pharmaceutical development, primarily as an intermediate in drug synthesis. Research into related carboxamide structures also suggests potential for broader therapeutic applications.

The principal role of (S)-(+)-2,2-dimethylcyclopropanecarboxamide in pharmaceutical development is as a key chiral intermediate in the industrial synthesis of Cilastatin. nih.govmdpi.com Cilastatin is co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation by renal dehydropeptidase-I. The combination of cilastatin and imipenem is particularly effective against polyinfections involving multiple bacteria. nih.gov The synthesis of cilastatin sodium from (S)-2,2-dimethylcyclopropanecarboxamide is a well-established industrial process. nih.gov

Table 1: Synthesis Steps of Cilastatin Sodium from (S)-2,2-Dimethylcyclopropanecarboxamide

StepReactantsProduct
1(S)-2,2-dimethylcyclopropanecarboxamide, 7-chloro-2-oxoheptanoic acid ethyl ester(Z)-7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester
2(Z)-7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester, Sodium iodide(Z)-7-iodo-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid alkyl ester
3(Z)-7-iodo-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid alkyl ester, Cysteine alkyl ester hydrochlorideCilastatin dialkyl ester
4Cilastatin dialkyl ester, Sodium hydroxideCilastatin sodium

While direct research on the analgesic and anti-inflammatory properties of this compound is not extensively documented in publicly available literature, the broader class of carboxamide derivatives has shown promise in these areas. For example, a study on 2-aminobenzamide (B116534) derivatives demonstrated analgesic effects comparable to non-narcotic analgesic drugs. nih.gov Additionally, research has highlighted the anti-inflammatory properties of benzamides and nicotinamides, which are believed to function through the inhibition of the transcription factor NF-kappaB. nih.gov These findings suggest that the carboxamide functional group could be a pharmacophore of interest in the development of new analgesic and anti-inflammatory agents, though specific studies on this compound are needed.

The potential therapeutic applications of this compound and its derivatives are an area of ongoing interest.

Anti-inflammatory Potential: As mentioned, the anti-inflammatory properties of the benzamide (B126) and nicotinamide (B372718) classes of compounds have been investigated, with evidence suggesting they can inhibit the production of inflammatory mediators like TNF-alpha. nih.gov Other research has focused on synthesizing novel curcumin (B1669340) derivatives with carboxamide linkages to enhance their anti-inflammatory activity. mdpi.com

Antimicrobial Potential: The use of Cilastatin, derived from this compound, in combination with the antibiotic imipenem points to an indirect role in combating bacterial infections. nih.gov More directly, studies on other amide derivatives containing a cyclopropane ring have shown antimicrobial activity. For instance, certain aryl amides with a cyclopropane structure have demonstrated activity against Staphylococcus aureus and Escherichia coli. nih.gov This suggests that the cyclopropane carboxamide scaffold may have potential for the development of new antimicrobial agents.

Anticancer Research: Research into 1-phenylcyclopropane carboxamide derivatives has indicated distinct antiproliferative properties against human myeloid leukemia cell lines, although they did not exhibit cytotoxic activity on these cells. nih.gov Other studies on different classes of carboxamides have explored their potential as anticancer agents. For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has shown activity against solid tumors in mice. nih.gov While these findings are not directly on this compound, they underscore the potential of the carboxamide functional group in the design of novel anticancer therapies.

Table 2: Investigated Therapeutic Potential of Related Carboxamide Derivatives

Therapeutic AreaCompound Class InvestigatedResearch Finding
Analgesic2-Aminobenzamide derivativesDemonstrated analgesic effects. nih.gov
Anti-inflammatoryBenzamides and NicotinamidesInhibition of TNF-alpha production. nih.gov
AntimicrobialCyclopropane amide derivativesActivity against S. aureus and E. coli. nih.gov
Anticancer1-Phenylcyclopropane carboxamidesAntiproliferative properties against leukemia cell lines. nih.gov

Applications in Agrochemical Chemistry

This compound and its derivatives are significant building blocks in the synthesis of modern agrochemicals. The cyclopropane moiety is a key structural feature in a number of commercially successful pesticides, imparting properties such as enhanced biological activity and metabolic stability.

The chiral nature of molecules like (S)-(+)-2,2-dimethylcyclopropanecarboxamide allows for specific interactions with biological targets, which is a highly desirable trait in the design of effective and selective agrochemicals. This compound serves as a crucial intermediate in the formulation of various herbicides and pesticides. The incorporation of the 2,2-dimethylcyclopropane structure can lead to products with improved crop yields and minimized environmental impact.

Pyrethroids are a major class of synthetic insecticides that mimic the structure of the natural insecticidal compounds called pyrethrins, which are found in the flowers of Chrysanthemum cinerariaefolium. A key structural component of many pyrethroids is a cyclopropane ring. The synthesis of these insecticides often involves the esterification of a substituted cyclopropanecarboxylic acid with an appropriate alcohol.

This compound can serve as a precursor to the acid moiety required for the synthesis of certain pyrethroids. For instance, the corresponding 2,2-dimethylcyclopropanecarboxylic acid is a fundamental building block for a variety of pyrethroid insecticides. The development of synthetic pyrethroids has been a significant advancement in agriculture, offering potent and relatively safe options for pest control.

Table 1: Examples of Pyrethroid Insecticides Containing a Cyclopropane Ring

PyrethroidKey Structural Features
Permethrin (B1679614)Contains a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid moiety.
CypermethrinStructurally similar to permethrin but with an alpha-cyano group on the alcohol portion.
DeltamethrinFeatures a 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid component.

Utility in Material Science

The applications of this compound extend beyond the life sciences into the realm of material science, where its unique chemical structure is leveraged to create materials with enhanced properties.

Research has indicated that (S)-(+)-2,2-dimethylcyclopropanecarboxamide is utilized in the creation of specialty polymers and coatings. The inclusion of the cyclopropane ring can impart increased durability and resistance to environmental stressors. This makes the resulting materials valuable for applications in demanding environments, such as in the automotive and construction industries.

Catalyst Stabilization

Information regarding the specific application of this compound in catalyst stabilization is not extensively documented in publicly available scientific literature. While amides, in general, can act as ligands or have interactions with metal catalysts, the direct role of this particular compound in stabilizing catalysts is not a well-established application.

Flavor and Fragrance Industry Applications

The unique organoleptic properties of certain cyclopropane derivatives have led to their exploration in the flavor and fragrance industry. While direct use of this compound as a flavor or fragrance ingredient is not specified, related cyclopropane structures are of interest. A patent discloses that certain cyclopropane derivatives possess green, floral, and musky organoleptic properties. nih.gov The amount of these cyclopropane derivatives used in fragrance compositions can range from about 0.005 to about 70 weight percent. nih.gov In flavor compositions, the olfactory acceptable amount is generally greater than about 0.1 parts per billion by weight. nih.gov This suggests that the structural motif of 2,2-dimethylcyclopropane has potential applications in the creation of novel scents and tastes for consumer products. chemimpex.com

Vi. Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,2-dimethylcyclopropanecarboxamide. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The two methyl groups attached to the same carbon atom on the cyclopropane (B1198618) ring are chemically equivalent and thus produce a single, sharp signal. The protons on the cyclopropane ring and the amide protons also give rise to characteristic signals, the chemical shifts and coupling patterns of which are crucial for structural confirmation. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are observed for the carbonyl carbon of the amide group, the quaternary carbon, and the methylene (B1212753) carbon of the cyclopropane ring, as well as for the two equivalent methyl carbons. nih.govnih.gov The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
Carbonyl (C=O) ~175-180
Quaternary Carbon (C(CH₃)₂) ~25-30
Methylene Carbon (CH₂) ~20-25
Methyl Carbons (CH₃) ~20-25
Chiral Carbon (CH) ~30-35

Note: Predicted values can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (113.16 g/mol ). nih.govnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of the amide group or cleavage of the cyclopropane ring can lead to characteristic fragment ions. Gas chromatography-mass spectrometry (GC-MS) is a common setup for analyzing volatile compounds like this compound, providing both separation and identification. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Weight 113.16 g/mol nih.govnih.gov
Molecular Ion Peak (m/z) 113 nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like the enantiomers of this compound, this technique can be used to establish the absolute configuration (the precise spatial arrangement of its atoms). wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, the exact R or S configuration of the chiral center can be determined. wikipedia.org This method provides unambiguous proof of the stereochemistry of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Chiral HPLC methods are crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC) for Purity and Enantiopurity

Gas chromatography (GC) is another essential technique for the analysis of this compound, particularly for assessing its purity and for enantioseparation. nih.gov A study has detailed a method for the enantioseparation of this compound and its corresponding acid using a gamma-cyclodextrin-based chiral column. nih.gov The influence of parameters such as column flow rate and temperature on the retention and resolution of the enantiomers has been investigated. nih.gov This technique is sensitive and can be used to monitor the progress of asymmetric syntheses or enzymatic resolutions. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater resolving power for complex samples. mdpi.comrsc.org

Table 3: Gas Chromatography Parameters for Enantioseparation

Parameter Condition Reference
Chiral Column gamma-cyclodextrin based (e.g., BGB-175) nih.gov

Optical Rotation Measurement

Optical rotation is a physical property of chiral compounds that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For example, the (S)-(+)-2,2-dimethylcyclopropanecarboxamide has a specific rotation value of +82° (c = 1 in methanol). sigmaaldrich.com This measurement is a quick and straightforward method to distinguish between enantiomers and can be used to get a preliminary indication of enantiomeric purity, although it is less precise than chromatographic methods. sigmaaldrich.com

Table 4: Optical Rotation Data for (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Parameter Value Reference

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amide (typically in the region of 3100-3500 cm⁻¹) and a strong absorption for the C=O (carbonyl) group (around 1640-1690 cm⁻¹). The C-H stretching and bending vibrations of the methyl and cyclopropyl (B3062369) groups will also be present. nih.gov

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3100-3500
C=O Stretch 1640-1690

Solubility Studies and Crystallization Optimization

The production of high-purity, crystalline this compound is essential for its application in further chemical syntheses. This is achieved through detailed solubility studies and the optimization of crystallization processes. These efforts are fundamental to developing efficient industrial purification and production protocols.

Solubility Analysis

Understanding the solubility of this compound in various solvents is a critical first step for developing effective crystallization procedures. Research has been conducted to determine the solubility of the (S)-(+)-enantiomer of this compound in several common organic solvents and water at different temperatures. researchgate.net

A synthetic method employing a laser monitoring observation technique was used to acquire precise solid-liquid equilibrium data. researchgate.net The solvents studied include toluene, dichloromethane (B109758), trichloromethane, ethyl acetate, ethanol, and pure water. researchgate.net The collected experimental data were successfully correlated using the modified Apelblat equation, which provides a mathematical model to describe the relationship between solubility and temperature. researchgate.net The strong agreement between the experimental and calculated values validates the model for this system. researchgate.net While the compound is noted to be soluble in methanol (B129727), detailed temperature-dependent data provides a more comprehensive understanding for process optimization. chembk.com

Table 1: Investigated Solvents for this compound Solubility

SolventTemperature RangeCorrelation Model
TolueneVariedModified Apelblat Equation
DichloromethaneVariedModified Apelblat Equation
TrichloromethaneVariedModified Apelblat Equation
Ethyl AcetateVariedModified Apelblat Equation
EthanolVariedModified Apelblat Equation
WaterVariedModified Apelblat Equation
MethanolNot specifiedNot specified
This table summarizes the solvents in which the solubility of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide has been experimentally determined and modeled. researchgate.netchembk.com

Crystallization Optimization Strategies

The goal of crystallization is to produce well-ordered, single crystals of suitable size and quality. rsc.org This is often the most significant bottleneck in structural analysis methods like single crystal X-ray diffraction. rsc.org The optimization process involves refining various chemical and physical parameters to control nucleation and crystal growth. nih.gov For small organic molecules like this compound, several advanced methods can be employed to achieve high-quality crystals.

Key factors influencing the crystallization process include the choice of solvent, the level of supersaturation, temperature, and the presence of impurities. numberanalytics.com The process generally involves two stages: screening, to identify initial conditions that lead to crystallization, and optimization, to refine these conditions. nih.gov

Several techniques can be used to optimize the crystallization of small organic compounds:

Slow Cooling: This is a widely used method where a saturated or nearly saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound typically reduces, leading to supersaturation and subsequent crystal formation. nih.gov

Solvent/Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and then allowing a "poor" or "anti-solvent" (in which the compound is less soluble) to slowly diffuse into the solution. This gradual change in solvent composition reduces the compound's solubility, promoting controlled crystallization. This can be done by layering the anti-solvent on top of the solution or by placing the solution in a sealed container with a reservoir of the more volatile anti-solvent. numberanalytics.com

Slow Evaporation: A straightforward method where a nearly saturated solution of the compound is left in a container that is loosely covered. The slow evaporation of the solvent increases the concentration of the solute, leading to supersaturation and crystal growth. The rate of evaporation is a critical parameter to control.

Microseeding: This powerful technique involves introducing a very small quantity of pre-existing, high-quality crystal (a "seed") into a carefully prepared supersaturated solution. numberanalytics.com The seed acts as a nucleation point, bypassing the often-unpredictable spontaneous nucleation step and allowing for the controlled growth of larger, more uniform crystals. numberanalytics.com

Additives: The use of additives can significantly impact crystallization outcomes. Precipitants can be used to lower the solubility of the compound, while stabilizers can help improve the quality of the crystal lattice. numberanalytics.com

The selection of the most appropriate crystallization technique depends on the specific properties of the compound and the solvent system being used. rsc.orgresearchgate.net

Table 2: Common Crystallization Techniques for Organic Compounds

TechniquePrincipleKey Parameters
Slow Cooling Solubility decreases as temperature is slowly lowered, inducing supersaturation.Cooling rate, initial concentration, solvent choice.
Solvent/Vapor Diffusion Gradual introduction of an anti-solvent decreases solubility.Choice of solvent/anti-solvent pair, diffusion rate, temperature.
Slow Evaporation Solvent evaporation increases solute concentration to the point of supersaturation.Rate of evaporation, temperature, atmospheric pressure.
Microseeding A seed crystal is introduced to a supersaturated solution to initiate controlled growth.Seed quality and quantity, level of supersaturation, temperature.
This table outlines the principles and critical parameters of various crystallization methods applicable to small organic molecules like this compound.

Vii. Computational Chemistry and Theoretical Studies on 2,2 Dimethylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetics of molecules. For 2,2-Dimethylcyclopropanecarboxamide, such studies would typically involve methods like Density Functional Theory (DFT) to elucidate its fundamental characteristics.

Electronic Structure Analysis

A detailed electronic structure analysis of this compound using quantum chemical methods is not extensively documented in publicly available literature. However, a theoretical analysis would focus on the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These calculations would reveal the molecule's inherent polarity, with the amide group's oxygen and nitrogen atoms being regions of high electron density and the amide protons being electron-deficient. The strained cyclopropane (B1198618) ring also significantly influences the electronic distribution.

Conformation Analysis

The conformational landscape of this compound is determined by the rotation around the single bond connecting the cyclopropane ring and the carboxamide group. Theoretical conformational analysis would involve calculating the potential energy surface as a function of this dihedral angle to identify the most stable (lowest energy) conformations. While specific peer-reviewed conformational analysis studies for this molecule are not readily found, it is expected that the planarity of the amide group and steric hindrance between the amide and the gem-dimethyl groups on the cyclopropane ring are the primary factors governing its conformational preferences.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While simulations of isolated this compound are not prominent in the literature, MD simulations have been crucial in understanding its interaction within biological systems, particularly in the context of enzymatic synthesis.

For instance, MD simulations were instrumental in engineering a nitrilase enzyme for the efficient synthesis of chiral this compound. researchgate.net In these studies, simulations revealed how specific amino acid mutations in the enzyme's structure altered its conformation. researchgate.net This conformational change was shown to be key to improving the enzyme's activity, enantioselectivity, and solubility, ultimately leading to a more robust biocatalyst for producing the target amide. researchgate.net Similarly, MD simulations have been used to analyze the conformational behavior of lipases used in the kinetic resolution of racemic this compound, indicating that factors like structural rigidity near the active site influence the enzyme's preference for one enantiomer over the other. researchgate.net

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity can be approached using computational models that analyze a molecule's electronic structure and reaction pathways. For this compound, its reactivity is centered on the amide functional group and the strained three-membered ring.

Computational studies have focused on predicting and understanding the enantioselectivity of enzymes that act on precursors to or resolve racemic mixtures of this compound. The challenge lies in synthesizing the specific chiral forms of the molecule, which are valuable as pharmaceutical intermediates. researchgate.net Through a combination of computational design and directed evolution, researchers have successfully engineered enzymes with high selectivity for producing the desired enantiomer of this compound from its corresponding nitrile. researchgate.netresearchgate.net These approaches use computational tools to predict which mutations in an enzyme will lead to the desired selectivity.

Docking Studies (if applicable to biological interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is critical for understanding and designing biological interactions.

Docking studies have been successfully applied to understand the enzymatic synthesis of this compound. In research aimed at developing a nitrilase for this purpose, molecular docking was used to model how the substrate (2,2-dimethylcyclopropanecarbonitrile) fits into the active site of the enzyme. researchgate.netresearchgate.net These docking simulations, often combined with molecular dynamics, helped to explain why certain engineered enzyme variants exhibited higher activity and strict enantioselectivity, paving the way for the efficient synthesis of the chiral amide. researchgate.net The insights from these docking studies guide the rational design of better enzyme catalysts.

The following table summarizes findings from a study where molecular docking was used to guide the engineering of a nitrilase enzyme for the synthesis of chiral this compound.

Computational TechniqueEnzyme SystemPurposeOutcome
Molecular Docking Engineered NitrilaseTo understand substrate bindingIdentified key amino acid residues and conformational changes that enhance enantioselectivity.
Molecular Dynamics Engineered NitrilaseTo simulate enzyme-substrate complex dynamicsConfirmed that specific mutations led to a more favorable enzyme conformation for catalysis.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For cyclopropane-containing amides, SAR is a key aspect of drug design.

While a specific SAR model for this compound itself is not detailed in the literature, broader studies on related cycloalkylamides provide valuable insights. For example, in a study of cycloalkylamide derivatives as inhibitors of human soluble epoxide hydrolase (sEH), the size and nature of the cycloalkane ring were found to be critical for inhibitory potency. nih.gov The study showed that modifying the cycloalkane ring and the substituents on the amide nitrogen dramatically influenced the compound's effectiveness. nih.gov Generally, increasing the hydrophobicity on the cycloalkane side of the amide bond improved the inhibitory activity. nih.gov Such principles are fundamental to guiding the synthesis of new, more potent analogs and are applicable to derivatives of this compound in the context of medicinal chemistry.

The table below outlines general principles from SAR studies on cycloalkylamides relevant to this compound.

Structural FeatureObservation from SAR studiesImplication for this compound Derivatives
Cycloalkane Ring Size Potency can be dependent on ring size (e.g., C6 rings being optimal for sEH inhibition). nih.govThe cyclopropane ring provides a rigid scaffold; modifications or its use in specific contexts are key to activity.
Substituents on Ring Gem-dimethyl groups provide steric bulk and lipophilicity.The 2,2-dimethyl substitution provides a specific, rigid conformation that influences binding to biological targets.
Substituents on Amide Polar groups on the N-substituent can be crucial for high potency in some targets. nih.govFunctionalization at the amide nitrogen is a primary route for developing active derivatives.

Viii. Industrial and Scalable Production Aspects of 2,2 Dimethylcyclopropanecarboxamide

Process Intensification and Green Chemistry Principles

The chemical industry is increasingly adopting process intensification and green chemistry to develop safer, cleaner, and more energy-efficient technologies. ccdcindia.com These principles are central to the modern production of 2,2-dimethylcyclopropanecarboxamide, aiming to enhance efficiency while minimizing environmental footprint.

Process Intensification (PI) focuses on developing novel equipment and techniques to achieve significant improvements in manufacturing, often by drastically reducing plant size and energy consumption. ccdcindia.commdpi.com For a compound like this compound, this can involve:

Transitioning from Batch to Continuous Processes : Shifting from traditional batch reactors to continuous flow systems, such as tubular reactors, can reduce processing times, decrease the volume of solvents needed, and improve process safety and reproducibility. cetjournal.it

Combining Operations : Integrating multiple steps, such as reaction, separation, and purification, into a single piece of equipment (e.g., a filtering centrifuge-cum-dryer) saves on capital costs, floor space, and operational complexity. ccdcindia.com

Advanced Reactor Design : The use of novel reactors, like those with enhanced heat transfer capabilities, is crucial for managing highly exothermic reactions that can occur during synthesis, ensuring both safety and selectivity. mdpi.comcetjournal.it Additive manufacturing (3D printing) offers the potential to create highly customized reactors and fixed bed supports with optimized surface-area-to-volume ratios for continuous flow chemistry. nih.gov

Green Chemistry Principles are applied to reduce or eliminate the use and generation of hazardous substances. researchgate.net Key applications in the synthesis of this compound include:

Biocatalysis : The use of enzymes offers a highly specific and environmentally friendly alternative to traditional chemical methods. For instance, nitrile hydratase from microorganisms like Rhodococcus equi can convert 2,2-dimethylcyclopropanecarbonitrile into this compound under mild reaction conditions. google.com This avoids harsh reagents and can lead to higher stereoselectivity, which is crucial for producing specific enantiomers like (S)-(+)-2,2-dimethylcyclopropanecarboxamide. google.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.netnih.gov

Use of Safer Solvents and Reagents : Efforts are made to replace hazardous solvents like dichloromethane (B109758) and toxic reagents such as potassium cyanide with more benign alternatives. nih.govgoogle.com Routes that utilize water as a solvent for crystallization or in aqueous solutions for purification are preferred. google.comthieme-connect.de

Catalysis : The use of recyclable catalysts, such as certain palladium-based catalysts, can improve the efficiency and sustainability of cyclopropanation reactions. thieme-connect.deresearchgate.net

Cost-Benefit Analysis of Synthetic Routes

The economic viability of producing this compound on an industrial scale is heavily dependent on the chosen synthetic route. The primary challenge lies in achieving the desired chiral purity (specifically the S-(+)-enantiomer) in a cost-effective manner. researchgate.net

Several synthetic pathways exist, each with distinct economic and operational implications:

Chemical Synthesis with Chiral Resolution : These routes typically involve the synthesis of a racemic mixture of 2,2-dimethylcyclopropane carboxylic acid, followed by resolution to isolate the desired S-(+)-enantiomer. The acid is then converted to the amide. researchgate.netgoogle.com

Pros : Well-established chemical principles.

Cons : The chiral resolution step is often a major cost driver. Resolution agents can be expensive or difficult to source, and the resolution yields are often low (typically in the 20-30% range), making the process inefficient and costly. google.comgoogle.com This method can also involve multiple complex steps and the use of hazardous materials. google.com

Biocatalytic Synthesis/Resolution : This approach uses enzymes to either directly synthesize the desired enantiomer or to resolve a racemic mixture.

Pros : High specificity and stereoselectivity under mild conditions, leading to higher purity and yield. google.com It is often considered more environmentally friendly and can be more cost-effective for industrialization compared to chemical resolution. google.com For example, the enzymatic hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate has been explored, with lipases like Novozyme 435 showing high enantioselectivity. researchgate.net

Cons : The initial development and scaling up of biocatalytic processes can be complex, and the enzymes themselves may be difficult to produce or have limited stability. google.com

Improved Chemical Synthesis : Newer routes aim to be cleaner, more convenient, and more suitable for industrialization at a lower cost. researchgate.net One such route starts from 2-methylbutenoic acid, proceeds through esterification and cyclopropanation, and uses a more accessible chiral reagent for resolution, achieving a total yield of 44.1% for the racemic acid. researchgate.net

Synthetic RouteKey Starting MaterialsKey Reagents/ProcessReported YieldProsCons
Chemical Synthesis & ResolutionGlycine ethyl ester hydrochlorideDiazotization, cyclopropanation, hydrolysis, resolution with L-(-)-menthol, ammonolysis. google.comOverall yield >17%. google.com Resolution yield ~26.8%. google.comUses readily available starting materials.Expensive/complex resolution agents, low resolution yield, multiple steps. google.comgoogle.com
Improved Chemical Synthesis2-methylbutenoic acidEsterification, cyclopropanation (zinc powder/copper (I) chloride), resolution with L-carnitine oxalate. researchgate.net44.1% (racemic acid), 16.7% (final S-enantiomer). researchgate.netCleaner, more convenient, lower cost potential. researchgate.netStill relies on fractional crystallization for resolution. researchgate.net
Biocatalytic Synthesis2,2-dimethylcyclopropanecarbonitrileNitrile hydratase enzyme from Rhodococcus equi. google.comHigh recovery rate (e.g., 98.5% in purification step). google.comHigh specificity, mild conditions, environmentally friendly, simple process. google.comEnzyme production and stability can be challenging. google.com

Quality Control and Assurance in Production

Ensuring the purity, identity, and consistency of this compound is paramount, particularly when it is used as a pharmaceutical intermediate. researchgate.net A robust Quality Management System, encompassing both Quality Assurance (QA) and Quality Control (QC), is essential. nih.gov

Quality Assurance (QA) involves the systems and processes established to provide confidence that quality requirements will be consistently met. nih.gov This includes:

Standard Operating Procedures (SOPs) : Detailed, written instructions for every stage of production, from raw material handling to final product packaging.

Documentation and Record-Keeping : Meticulous records of all activities, including batch production records, cleaning logs, and calibration records, to ensure traceability. researchgate.net

Process Validation : Demonstrating that the manufacturing process consistently produces a product of predetermined quality. researchgate.net

Quality Control (QC) refers to the specific tests performed to verify that the product meets its specifications. nih.gov For this compound, this involves a series of analytical tests at various production stages.

Identification and Purity Analysis : Gas Chromatography (GC) is a primary method used to determine the purity and concentration of the compound. google.com Specific GC conditions, including column type (e.g., HP-1 capillary column), temperatures, and carrier gas flow rates, are defined to ensure reproducible results. google.com Mass Spectrometry (MS), often coupled with GC (GC-MS), is also used for structural confirmation. nih.gov

Purification Process Monitoring : QC checks are integrated throughout the purification process. A typical purification sequence to achieve high purity (e.g., >99%) includes:

Filtration : Initial removal of solid impurities via centrifugation or membrane filtration.

Decolorization : Use of activated carbon to remove colored impurities.

Chromatography : Adsorption onto a macroporous resin followed by elution with a solvent to separate the product from other components.

Crystallization : Final purification step by dissolving the crude product in hot water and allowing it to crystallize at low temperatures. google.com

QC ParameterAnalytical MethodPurposeReference
Purity / AssayGas Chromatography (GC)To quantify the amount of this compound and detect impurities. google.com
Identity ConfirmationGas Chromatography-Mass Spectrometry (GC-MS)To confirm the chemical structure and molecular weight of the compound. nih.gov
Physical PropertiesVisual Inspection, Melting PointTo check for correct appearance (e.g., color, form) and as a general purity indicator. google.com
Chiral PurityChiral Chromatography (GC or HPLC)To determine the enantiomeric excess (ee%) of the desired (S)-enantiomer. google.com

Environmental Impact of Manufacturing Processes

The environmental impact of chemical manufacturing is a significant concern, driven by solvent use, waste generation, and energy consumption. The production of this compound is no exception, and minimizing its environmental footprint is a key goal of process optimization.

The environmental performance of a chemical process can be assessed using metrics like the E-factor , which is the ratio of the mass of waste generated to the mass of product obtained. nih.govthieme-connect.de Routes with fewer steps, higher yields, and less solvent use will have a lower, more favorable E-factor.

Impact of Traditional Routes : Older synthetic methods often have a considerable environmental impact. For example, routes using hypertoxic reagents like potassium cyanide pose significant environmental and safety risks. google.com The use of chlorinated solvents such as dichloromethane or trichloromethane is also undesirable due to their environmental persistence and health hazards. google.comgoogle.com Low-yielding resolution steps contribute to a high E-factor, as the undesired enantiomer and resolving agent become waste streams. google.com

Improving Environmental Performance : The adoption of green chemistry and process intensification principles directly addresses these issues.

Solvent Reduction and Replacement : The "shift to continuous" processing can drastically reduce the amount of solvent needed, as large volumes are often used in batch reactors to manage heat (thermal flywheel). cetjournal.it Replacing hazardous organic solvents with water or using solvent-free conditions significantly lowers the environmental impact. nih.govthieme-connect.de The use of hot water for crystallization is an example of a green purification step. google.com

Waste Reduction through Biocatalysis : Biocatalytic processes, which operate in aqueous media under mild conditions, generate significantly less hazardous waste compared to many classical organic syntheses. google.com They can also improve atom economy by selectively producing the desired product, eliminating the waste associated with resolving racemic mixtures. nih.gov

Regulatory Considerations for Industrial Scale Production

The industrial production of any chemical is governed by a framework of national and international regulations designed to ensure safety, health, and environmental protection. For this compound, especially given its role as a pharmaceutical intermediate, several regulatory layers are relevant.

Chemical Registration and Classification : In Europe, chemicals are regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). According to available safety data, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is not listed as a Substance of Very High Concern (SVHC) under REACH. tcichemicals.com However, under the Globally Harmonized System (GHS), it is classified with hazards such as being harmful if swallowed and causing skin and eye irritation. nih.gov This necessitates appropriate labeling, handling procedures, and safety data sheets (SDS) for workers.

Good Manufacturing Practice (GMP) : As an intermediate for the pharmaceutical product Cilastatin (B194054), its manufacturing process would likely need to adhere to the principles of cGMP (current Good Manufacturing Practice). researchgate.netresearchgate.net GMP regulations are enforced by agencies like the FDA in the United States and the EMA in Europe. They ensure that products are consistently produced and controlled according to quality standards, covering all aspects from personnel and premises to equipment, materials, and documentation. researchgate.net

Environmental and Safety Regulations : Large-scale manufacturing facilities are subject to strict environmental regulations governing waste disposal and emissions. Processes must be designed to safely handle any hazardous materials and to treat waste streams before discharge. tcichemicals.com A comprehensive chemical safety assessment, which may not have been required for laboratory-scale use, would be necessary for industrial production under regulations like REACH. tcichemicals.com

Ix. Emerging Research and Future Perspectives for 2,2 Dimethylcyclopropanecarboxamide

Novel Synthetic Methodologies

The enantioselective synthesis of 2,2-dimethylcyclopropanecarboxamide is challenging due to the rigid structure of the dimethylcyclopropane skeleton. nih.gov Consequently, significant research efforts are directed towards developing innovative and efficient synthetic routes, with a strong emphasis on biocatalysis and enzymatic processes.

A notable advancement involves the use of microbial enzymes to achieve high enantioselectivity. An industrial one-pot, two-step bioprocess using nitrile hydratase (NHase) and amidase has been developed to produce (S)-2,2-dimethylcyclopropanecarboxamide, a key intermediate for the renal dehydropeptidase inhibitor, Cilastatin (B194054). researchgate.net In a similar vein, research has demonstrated the bio-resolution of racemic this compound (R,S-DMCPCA) using an R-specific amidase from Delftia tsuruhatensis expressed in E. coli. jiangnan.edu.cn This process selectively hydrolyzes the R-enantiomer, leaving the desired S-enantiomer with a high enantiomeric excess (ee) of 99.32%. jiangnan.edu.cn The final product, S-DMCPCA, was obtained with a total yield of 34.2% and an ee of 100% after purification. jiangnan.edu.cn

Further innovation in enzyme engineering has led to the development of novel biocatalysts. Researchers have successfully switched the function of a nitrilase from Bacillus anthracis (BaNIT) into a "nitrile hydratase-like" enzyme. nih.gov By modifying key structural regions, the mutant enzyme exhibited enhanced hydration activity and high enantioselectivity towards 2,2-dimethylcyclopropanecarbonitrile, increasing the amide proportion from 11.2% to 98.8% and boosting the enantiomeric ratio from 10.8 to 291. nih.gov

Other biocatalytic methods include the use of lipases for the asymmetric hydrolysis of racemic esters. Novozyme 435, an immobilized Candida antarctica lipase (B570770) B, has shown high enantioselectivity in the hydrolysis of ethyl-2,2-dimethylcyclopropane carboxylate, achieving a 45.6% yield and 99.2% ee for the corresponding (S)-acid. researchgate.netnih.gov Chemical synthesis routes have also seen advancements, such as the diastereoselective Simmons-Smith cyclopropanation of chiral precursors to yield the cyclopropane (B1198618) ring structure. marquette.edu

MethodEnzyme/CatalystStarting MaterialKey Finding/ResultReference
Biocatalytic ResolutionR-specific amidase from Delftia tsuruhatensisRacemic this compound (R,S-DMCPCA)Yield of S-DMCPCA: 47.7% (resolution), 34.2% (total); ee: >99% jiangnan.edu.cn
Enzyme EngineeringMutant Nitrilase (BaNIT)2,2-DimethylcyclopropanecarbonitrileSwitched nitrilase to a "nitrile hydratase-like" enzyme; Enantiomeric ratio increased from 10.8 to 291. nih.gov
Biocatalytic Asymmetric HydrolysisLipase (Novozyme 435)Racemic ethyl-2,2-dimethylcyclopropane carboxylate(S)-acid produced with 45.6% yield and 99.2% ee. researchgate.netnih.gov
One-pot BioprocessNitrile hydratase (NHase) and Amidase2,2-dimethylcyclopropanecarbonitrileDeveloped for industrial production of (S)-2,2-dimethylcyclopropanecarboxamide. researchgate.net

Exploration of New Biological Activities

Research continues to uncover new biological applications for this compound and its derivatives. Its primary role is as a crucial intermediate in the synthesis of pharmaceuticals. chemimpex.com The (S)-enantiomer is a key precursor for Cilastatin, a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its renal degradation. researchgate.netmarquette.edugoogle.com

Beyond this established application, the cyclopropane moiety is being incorporated into new potential therapeutic agents. It serves as a building block in the development of analgesics and anti-inflammatory drugs, where its structure can enhance efficacy. chemimpex.com Derivatives of 2,2-dimethylcyclopropanecarboxylic acid have also been investigated for other biological activities. researchgate.net For instance, novel N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas have been synthesized and tested, with some compounds showing excellent herbicidal and fungicidal activity. researchgate.net

The versatility of the 2,2-dimethylcyclopropane scaffold makes it a valuable component in medicinal chemistry for creating compounds with enhanced biological activity and for the late-stage modification of drug candidates. chemimpex.comnih.gov

Application AreaSpecific Use / TargetCompound TypeReference
PharmaceuticalsIntermediate for Cilastatin (dehydropeptidase-I inhibitor)(S)-2,2-Dimethylcyclopropanecarboxamide researchgate.netjiangnan.edu.cnmarquette.edu
PharmaceuticalsBuilding block for analgesics and anti-inflammatory drugs(S)-2,2-Dimethylcyclopropanecarboxamide chemimpex.com
AgrochemicalsHerbicidal activityN-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas researchgate.net
AgrochemicalsFungicidal activityN-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas researchgate.net
PharmaceuticalsBuilding block for inhibitors of mammalian β-lactamase renal dipeptidase(S)-(+)-2,2-Dimethylcyclopropanecarboxamide chemicalbook.com

Advanced Material Science Applications

The unique structural characteristics of this compound are being explored for applications in material science. The compound is used in the synthesis of specialty polymers and coatings. chemimpex.comcymitquimica.com The incorporation of the cyclopropane ring can enhance properties such as durability and resistance to environmental stressors. chemimpex.com These enhanced materials are valuable in demanding sectors like the automotive and construction industries. chemimpex.comnetascientific.com Research is ongoing to fully leverage its structural properties for specific functions in the creation of novel materials. cymitquimica.com

Integration with Flow Chemistry and Automation

The synthesis of cyclopropane-containing molecules is increasingly benefiting from the integration of flow chemistry and automation. rsc.orgchemistryviews.org Continuous-flow processes offer significant advantages over traditional batch reactions, including reduced reaction times, improved safety, and minimized byproduct formation. chemistryviews.orgmpg.de For cyclopropanation reactions, flow chemistry can reduce the contact time between catalysts and bases, mitigating side reactions. chemistryviews.org

Researchers have developed a two-step continuous-flow telescoped synthesis for 1,1-cyclopropane aminoketones, which dramatically shortens reaction times from 48 hours in batch to just 30 minutes in flow, while eliminating the need for intermediate purification steps. mpg.de Similarly, an organocatalytic enantioselective continuous-flow cyclopropanation using an immobilized diarylprolinol catalyst has been successfully implemented. chemistryviews.orgnih.gov The catalytic system remained active for over 48 hours, demonstrating the robustness and efficiency of the flow process. chemistryviews.org These methodologies, while not always directly synthesizing this compound itself, establish a powerful platform technology that can be adapted for its production, promising higher productivity and process intensification. mpg.debiosynth.com Automation and flow setups, such as packed bed reactors (PBR), are key to moving these processes to an industrial scale. biosynth.com

Sustainable Synthesis Strategies

A major thrust in modern chemical manufacturing is the development of sustainable and green processes, and the synthesis of this compound is no exception. bohrium.com Biocatalytic methods are at the forefront of these efforts. The use of enzymes like amidases, lipases, and nitrile hydratases operates under mild conditions (neutral pH, moderate temperatures) and in aqueous media, offering an environmentally friendly alternative to conventional chemical methods that may require harsh reagents or organic solvents. jiangnan.edu.cnnih.gov

The development of robust, reusable biocatalysts is a key aspect of sustainability. researchgate.net For example, the lipase Novozyme 435 was found to retain over 70% of its initial activity after being reused three times. researchgate.net The industrial production of the (S)-enantiomer using a recombinant R-amidase is highlighted as a cost-effective and green procedure. jiangnan.edu.cn This is achieved by heterologously expressing the enzyme in E. coli, which greatly increases the enzyme activity and simplifies the production process. jiangnan.edu.cn

Flow chemistry also contributes to green synthesis by enabling better process control, reducing waste streams, and allowing for the efficient recycling of immobilized catalysts. chemistryviews.orgbohrium.com The combination of biocatalysis and continuous-flow processing represents a state-of-the-art approach for the sustainable and efficient manufacturing of valuable chiral chemicals like this compound. nih.govbiosynth.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-dimethylcyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclopropanation of pre-functionalized precursors. For example, chlorination of 2,2-dimethylcyclopropanecarboxylic acid using SOCl₂, followed by amidation with ammonia or amines in anhydrous toluene with triethylamine as a base (similar to methods in ). Recrystallization from methanol/ethyl acetate mixtures (e.g., 15:1 ratio) is critical for obtaining high-purity crystals .
  • Optimization : Adjust stoichiometry (e.g., 1:1.03 molar ratio of acid to amine) and reaction time (e.g., 12 hours at room temperature) to maximize yield. Monitor by TLC or HPLC for intermediate formation.

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Techniques : X-ray crystallography is the gold standard. For example, single-crystal diffraction can resolve dihedral angles (e.g., 38.6° between cyclopropane and aromatic moieties in analogues) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .
  • Challenges : Disordered groups (e.g., CF₃ or Cl in derivatives) require refinement with restraints in software like SHELXL ( ). Pair with NMR (¹H/¹³C) and IR spectroscopy to validate functional groups .

Advanced Research Questions

Q. How can stereochemical resolution of racemic this compound be achieved, and what are the limitations of current methods?

  • Methods :

  • Microbial resolution : Use enantioselective enzymes (e.g., Rhodococcus spp.) to hydrolyze one enantiomer, leaving the desired (S)-enantiomer intact (patented method, ).
  • Chiral chromatography : Employ CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) for analytical-scale separation.
    • Limitations : Microbial methods may require long incubation times (>72 hours) and yield <50% due to incomplete selectivity. Chiral HPLC scales poorly for industrial applications .

Q. What computational strategies are effective for modeling the electronic and steric effects of substituents on cyclopropane ring stability?

  • Approach :

Use DFT (e.g., B3LYP/6-31G*) to calculate ring strain and bond angles.

Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., insecticidal proteins in ).

Refine crystallographic data with SHELX software to account for disorder ( ).

  • Validation : Compare computational results with experimental data (e.g., X-ray bond lengths ±0.02 Å) .

Q. How do structural modifications (e.g., halogenation or aryl substitution) influence the bioactivity of this compound derivatives?

  • Case Study : Derivatives like (E)-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-aryl analogues () show enhanced insecticidal activity due to:

  • Electron-withdrawing groups (e.g., Cl, CF₃) increasing electrophilicity.
  • Aryl substituents (e.g., 2,4-dimethylphenyl) improving binding to target receptors.
    • Testing : Bioassays (e.g., LD₅₀ against Spodoptera frugiperda) paired with SAR analysis .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in purity assessments between synthetic batches?

  • Root Causes :

  • Disordered crystallographic sites (e.g., ) may skew purity estimates.
  • Method variability : GC/MS vs. HPLC may report differing impurity profiles.
    • Resolution :

Cross-validate using multiple techniques (e.g., elemental analysis, DSC for melting-point consistency).

Optimize recrystallization solvents (e.g., switch from ethyl acetate to hexane/acetone) .

Q. Why might enantiomeric excess (ee) values differ between microbial resolution and chemical synthesis?

  • Key Factors :

  • Microbial enzyme selectivity : Rhodococcus hydrolases may favor (R)- over (S)-enantiomers, leading to incomplete resolution.
  • Racemization during synthesis : Acidic/basic conditions in amidation may induce partial racemization.
    • Mitigation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to improve ee >95% .

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2,2-Dimethylcyclopropanecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.